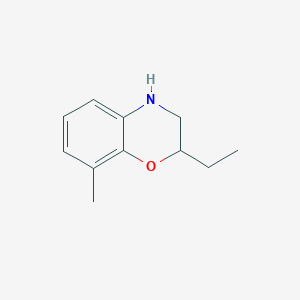

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C11H15NO/c1-3-9-7-12-10-6-4-5-8(2)11(10)13-9/h4-6,9,12H,3,7H2,1-2H3 |

InChI Key |

UEVWVOAIIVCNAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC2=CC=CC(=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Aminophenols with Formaldehyde and Amines

One of the most established methods for synthesizing benzoxazine derivatives involves the reaction of phenolic compounds with paraformaldehyde and primary amines under heating, leading to ring closure and formation of the benzoxazine ring system. For example, a solventless process described in a patent involves mixing a phenol, paraformaldehyde, and a diamine, heating to about 100–130 °C to obtain a homogeneous mixture, then further heating to 120–130 °C to induce cyclization and benzoxazine formation. This method yields benzoxazine monomers with yields often exceeding 75–85%.

Application to 2-ethyl-8-methyl substitution:

- The phenolic starting material would be a methyl-substituted phenol (e.g., 8-methylphenol derivative).

- The amine component would be selected or modified to introduce the ethyl group at the 2-position, potentially by using an ethyl-substituted amine or by subsequent alkylation.

Ring Closure via N-Alkylated o-Aminophenols

An alternative approach involves the ring closure of N-alkylated o-aminophenol derivatives. This method circumvents protection/deprotection steps by first preparing mono-N-alkylated o-aminophenols, which then undergo intramolecular cyclization to form the benzoxazine ring. This approach is particularly useful when the 2-position substituent is an alkyl group such as ethyl.

- Partial N-alkylation of o-aminophenol is achieved under controlled conditions.

- The N-alkylated intermediate is then cyclized to the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

- This method allows precise introduction of alkyl groups at the nitrogen and adjacent carbon atoms.

Solid-Liquid Phase Transfer Catalysis (SL-PTC) with Epoxides and Arylsulfonamides

A more recent and efficient method involves the ring opening of epoxides by arylsulfonamides followed by cyclization under phase transfer catalysis conditions. This method provides excellent yields and stereochemical control for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines.

- Epoxides bearing the desired ethyl substituent can be used.

- Arylsulfonamides derived from methyl-substituted aminophenols can provide the 8-methyl substitution.

- The reaction proceeds under mild conditions using potassium carbonate or sodium hydroxide as bases.

Mannich-Type Cyclization from Nitro Intermediates

Another synthetic route involves the preparation of nitro intermediates via Williamson ether synthesis of 2-bromoacetophenones with nitrophenols, followed by reduction of the nitro group to an amine and intramolecular Mannich cyclization to form the benzoxazine ring.

- This multistep sequence allows the introduction of aryl and alkyl substituents.

- The method is suitable for preparing 3,4-dihydro-2H-1,4-benzoxazines with various substitution patterns, including ethyl and methyl groups.

- The final benzoxazine products are purified by chromatography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phenol + Paraformaldehyde + Amine | 8-methylphenol, paraformaldehyde, ethylamine | 100–130 °C, solventless or solvent | >75–85 | Simple, solventless, suitable for scale-up; requires careful selection of amine |

| N-Alkylated o-Aminophenol Cyclization | N-ethyl-o-aminophenol derivative | Controlled N-alkylation, cyclization | Moderate to high | Avoids protection steps; efficient for alkyl substitution at N and C2 positions |

| SL-PTC with Epoxides & Arylsulfonamides | Ethyl-substituted epoxide, methyl-arylsulfonamide | Room temp to mild heating, PTC catalyst | Excellent (up to 90) | High stereochemical control; mild conditions; suitable for non-racemic synthesis |

| Nitro Intermediate Reduction + Mannich Cyclization | Nitro-aryl ethers, Pd/C or other reductants | Multi-step, reflux, chromatography | Moderate (23–50) | More complex; allows diverse substitution; requires multiple purification steps |

In-Depth Research Findings and Notes

The solventless extrusion method described in patent literature provides a green and scalable synthesis route, with the ability to purify products by crystallization or solvent washing. This method is adaptable to various substituted phenols and amines, making it potentially suitable for 2-ethyl-8-methyl derivatives.

The ring closure of N-alkylated o-aminophenols is a strategic approach to introduce alkyl groups at the nitrogen and adjacent carbons without the need for protecting groups, which is advantageous for synthesizing 2-ethyl substituted benzoxazines.

The SL-PTC method offers excellent yields and stereocontrol, which is critical if the 2-ethyl substituent is chiral or if enantiomeric purity is desired.

The Mannich-type cyclization following nitro intermediate reduction is useful for preparing benzoxazines with aryl substituents and can be adapted for alkyl substituents; however, it generally involves more steps and moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

Industry: Utilized in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Ethyl/methyl derivatives (e.g., 2-ethyl-8-methyl) show anticancer activity, likely due to enhanced cell permeability . Acetylated derivatives (e.g., 4-acetyl-6-methyl) exhibit higher affinity for GPIIb/IIIa receptors compared to non-acetylated analogs (IC₅₀ values < 1 μM) . Halogenated derivatives (e.g., 6-bromo-7-fluoro) serve as intermediates for selective β-adrenergic receptor ligands, with fluorine improving metabolic stability .

Synthetic Challenges :

- Regioselectivity: Formylation of 3,4-dihydro-2H-1,4-benzoxazines yields mixtures of 6- and 8-isomers, complicating purification .

- Halogenation: Bromination under radical conditions (NBS) often fails, requiring alternative strategies like electrophilic substitution .

Safety and Handling :

Biological Activity

2-Ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a fused benzene and oxazine ring, contributes to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine is . The compound's structure allows for various functionalization possibilities that enhance its reactivity and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine:

-

Inhibition of Human Topoisomerase I (hTopo I) :

- Research shows that this compound exhibits significant inhibitory activity against hTopo I, an enzyme crucial for DNA replication and transcription. Compounds in the benzoxazine class have demonstrated varying degrees of inhibitory potency against hTopo I with IC50 values in the low micromolar range .

- Antiproliferative Effects :

- Serotonin Receptor Antagonism :

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step reactions starting from appropriate precursors. The SAR studies indicate that modifications at specific positions on the benzoxazine ring can significantly influence biological activity.

| Compound | Modification | Biological Activity |

|---|---|---|

| 2-Ethyl-8-methyl | Base structure | Inhibitory activity against hTopo I |

| 6-Nitro derivative | Nitro group at position 6 | Increased reactivity and potential antibacterial activity |

| 3-(Phenyl) derivative | Phenyl substitution at position 3 | Enhanced biological activity |

Case Studies

Several studies have provided insights into the biological mechanisms and effects of 2-ethyl-8-methyl-3,4-dihydro-2H-1,4-benzoxazine:

- Topoisomerase Inhibition :

- Antimicrobial Activity :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.